N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide
Description
N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide is an organic compound with a unique structure that includes a cyclohexenone ring and a formamide group
Properties
CAS No. |
88304-28-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
N-[2-(3-oxocyclohexen-1-yl)ethyl]formamide |
InChI |
InChI=1S/C9H13NO2/c11-7-10-5-4-8-2-1-3-9(12)6-8/h6-7H,1-5H2,(H,10,11) |
InChI Key |
QTFUHCOTQICVKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)CCNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide typically involves the reaction of cyclohexenone derivatives with formamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out at elevated temperatures to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxocyclohex-1-en-1-yl)acetamide
- N-(3-oxocyclohex-1-en-1-yl)benzamide
Uniqueness
N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
